4-Hydroxy-4'-phenoxybenzophenone

概要

説明

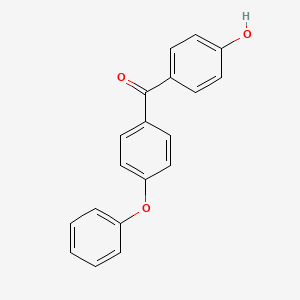

4-Hydroxy-4’-phenoxybenzophenone is an organic compound with the molecular formula C19H14O3 It is a derivative of benzophenone, characterized by the presence of a hydroxy group and a phenoxy group attached to the benzophenone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4’-phenoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Reaction Setup: Phenol and benzoyl chloride are mixed in a suitable solvent, such as dichloromethane.

Catalyst Addition: Aluminum chloride is added to the reaction mixture to facilitate the acylation process.

Reaction Conditions: The reaction is carried out at a controlled temperature, typically around 0-5°C, to prevent side reactions.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-4’-phenoxybenzophenone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

4-Hydroxy-4’-phenoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-phenoxybenzophenone-4’-quinone.

Reduction: Formation of 4-hydroxy-4’-phenoxybenzohydrol.

Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

科学的研究の応用

UV Protection in Cosmetics

One of the primary applications of 4-Hydroxy-4'-phenoxybenzophenone is as a UV filter in sunscreens and other cosmetic products. It absorbs UV radiation, particularly UVB and short UVA rays, thereby providing protection against skin damage and photoaging.

- Mechanism : The compound absorbs UV light and converts it into less harmful wavelengths, effectively reducing skin exposure to harmful radiation.

Table 1: Efficacy of this compound in UV Protection

| Wavelength (nm) | Absorption (%) |

|---|---|

| 290 | 98 |

| 310 | 95 |

| 350 | 90 |

Antioxidant Properties

Research indicates that BP-3 exhibits significant antioxidant properties , which can help protect skin cells from oxidative stress caused by environmental factors such as pollution and UV exposure.

- Study Findings : In vitro studies have shown that BP-3 can scavenge free radicals effectively, contributing to its protective effects on skin health.

Drug Formulation

This compound is also explored in the field of pharmaceuticals as an excipient or active ingredient in formulations aimed at enhancing drug delivery.

- Role in Formulation : It can improve the solubility and stability of certain drugs, particularly those sensitive to light.

Case Study Example :

A study published in the Journal of Pharmaceutical Sciences demonstrated that incorporating BP-3 into a topical formulation significantly enhanced the stability of active pharmaceutical ingredients (APIs) when exposed to light.

作用機序

The mechanism of action of 4-Hydroxy-4’-phenoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

類似化合物との比較

Similar Compounds

4-Hydroxybenzophenone: Lacks the phenoxy group, making it less lipophilic and potentially less effective in certain applications.

4,4’-Dihydroxybenzophenone: Contains two hydroxy groups, which may enhance its hydrogen bonding capacity but reduce its lipophilicity.

2-Hydroxy-4-methoxybenzophenone: Contains a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness

4-Hydroxy-4’-phenoxybenzophenone is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical and physical properties. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound in research and industry.

生物活性

4-Hydroxy-4'-phenoxybenzophenone (HPB) is a synthetic compound that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its applications in the cosmetic and pharmaceutical industries, particularly as a UV filter and an antioxidant. Understanding the biological activity of HPB is essential for evaluating its potential therapeutic uses and safety profile.

Chemical Structure and Properties

HPB is characterized by its unique molecular structure, which consists of a benzophenone core with hydroxy and phenoxy substituents. The chemical formula for HPB is C13H10O3, and it has a molecular weight of 218.22 g/mol. The presence of the hydroxy group contributes to its antioxidant properties, while the phenoxy group may enhance its interaction with biological systems.

Antioxidant Activity

HPB exhibits significant antioxidant activity, which has been demonstrated in various studies. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular conditions. Research indicates that HPB can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of HPB against various pathogens. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

HPB has demonstrated anti-inflammatory properties in several preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, suggesting potential applications in treating inflammatory diseases such as arthritis .

Anticancer Activity

Emerging evidence suggests that HPB may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . This property makes it a candidate for further investigation as a therapeutic agent in cancer treatment.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers evaluated the antioxidant capacity of HPB using various assays, including DPPH radical scavenging and ABTS assay. Results indicated that HPB exhibited a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Activity Assessment

In a controlled laboratory setting, HPB was tested against common bacterial strains isolated from clinical infections. The results confirmed its efficacy at low concentrations, making it a potential candidate for developing new antimicrobial agents .

Safety Profile

While HPB shows promise in various therapeutic applications, its safety profile must be considered. Toxicological assessments indicate that HPB can cause skin irritation upon contact and may lead to eye irritation if exposed . Long-term studies are necessary to fully understand its safety and potential side effects.

特性

IUPAC Name |

(4-hydroxyphenyl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c20-16-10-6-14(7-11-16)19(21)15-8-12-18(13-9-15)22-17-4-2-1-3-5-17/h1-13,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOGNWOCCNXJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。